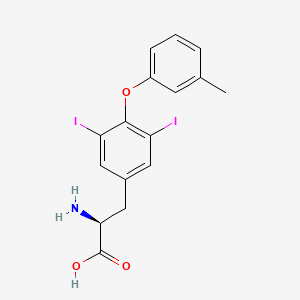
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine: is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule. The molecular formula of this compound is C16H15I2NO3, and it has a molecular weight of 523.1032 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of a tyrosine derivative followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Substituted tyrosine derivatives with various functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used as a probe to study the role of iodinated tyrosine derivatives in biological systems. It can also be used to investigate the effects of iodine substitution on the biological activity of tyrosine-containing peptides and proteins.
Medicine: In medicine, this compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its iodine content makes it suitable for use in radiolabeling and imaging studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with molecular targets such as enzymes, receptors, and transporters. The iodine atoms and the 3-methylphenyl group can influence the compound’s binding affinity and specificity for these targets. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
3,5-Diiodo-L-tyrosine: Similar structure but lacks the 3-methylphenyl group.
3-Iodo-L-tyrosine: Contains only one iodine atom.
O-(3-methylphenyl)-L-tyrosine: Lacks the iodine atoms.
Uniqueness: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is unique due to the presence of both iodine atoms and the 3-methylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5383-39-1 |
|---|---|
Molekularformel |
C16H15I2NO3 |
Molekulargewicht |
523.10 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


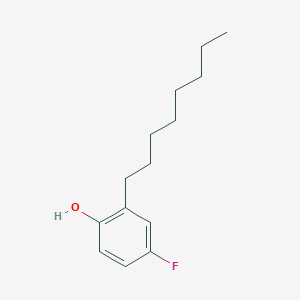
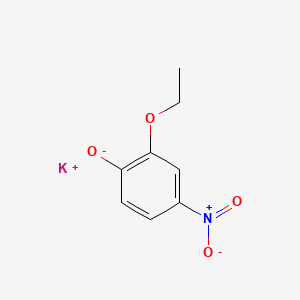
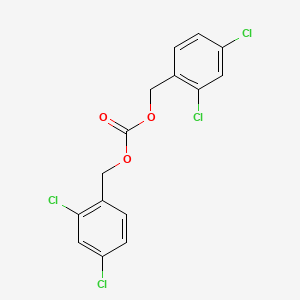
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
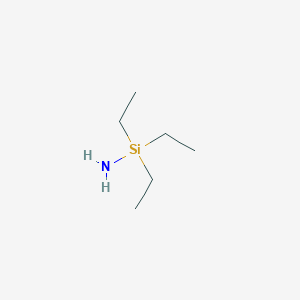
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
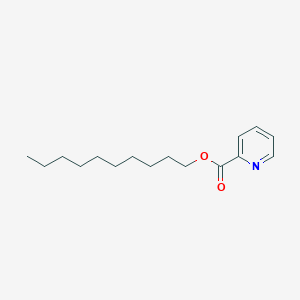
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
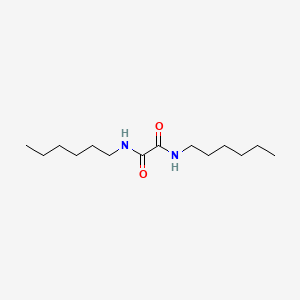
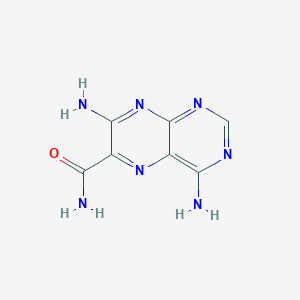


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)

